5-methylpyridine-2-carbohydrazide
Description
5-Methylpyridine-2-carbohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a carbohydrazide functional group (-CONHNH₂). This structure combines the aromaticity and electron-deficient nature of pyridine with the nucleophilic and chelating properties of the hydrazide moiety.
Properties
IUPAC Name |
5-methylpyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(9-4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIZHOAODPVTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242503 | |
| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254073-42-1 | |
| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254073-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpyridine-2-carbohydrazide typically involves the following steps:
Starting Material: The process begins with 5-methylpyridine-2-carboxylic acid.
Esterification: The carboxylic acid is first converted to its methyl ester using methanol and a suitable acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and oxo compounds .
Scientific Research Applications
5-Methylpyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s effects are mediated through its ability to inhibit enzymes or interact with nucleic acids, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-methylpyridine-2-carbohydrazide, a comparative analysis with structurally related compounds is presented below. Key factors include substituent effects, functional group reactivity, and reported biological activities.
Structural and Functional Group Comparisons
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound enhances lipophilicity and may stabilize the pyridine ring through hyperconjugation. Carbohydrazide vs. Carboxylic Acid/Esters: Hydrazides (-CONHNH₂) are more nucleophilic than esters (-COOR) or carboxylic acids (-COOH), making them reactive in condensation reactions (e.g., forming thiadiazoles) . However, esters (e.g., ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate) offer better hydrolytic stability .
Biological Activity
5-Methylpyridine-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methylpyridine-2-carboxylic acid with hydrazine hydrate. This process is characterized by the formation of the carbohydrazide through the condensation reaction, which can be monitored using modern spectroscopic techniques such as IR and NMR spectroscopy. The resulting compound is then subjected to further modifications to create hydrazone derivatives, which may exhibit enhanced biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogenic bacteria and fungi. For instance, one study reported that several synthesized derivatives displayed moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Moderate |
Antitubercular Activity
In a notable research effort, derivatives of this compound were synthesized and tested for antitubercular activity. Among these compounds, several demonstrated significant efficacy against Mycobacterium tuberculosis, with IC50 values indicating strong inhibitory effects . The structure-activity relationship (SAR) studies indicated that specific functional groups enhanced lipophilicity, thereby improving the compounds' ability to penetrate bacterial membranes.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Urease Inhibition : Some studies have indicated that derivatives may exhibit urease inhibition, which can disrupt bacterial metabolism .
- DNA Interaction : Certain derivatives have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting a potential mechanism for their antibacterial effects .
- Antioxidant Activity : The compound also displays antioxidant properties, which can contribute to its overall biological efficacy by reducing oxidative stress within cells .
Case Study 1: Urease Inhibition
A study conducted by Khan et al. evaluated various hydrazone derivatives derived from this compound for urease inhibition. The most active compound exhibited an IC50 value of approximately 70.2 µM, indicating significant urease inhibition compared to standard thiourea .
Case Study 2: Antitubercular Screening
In another investigation focusing on antitubercular activity, a series of derivatives were synthesized and tested against M. tuberculosis. The results revealed that several compounds exhibited IC50 values in the low micromolar range, demonstrating promising activity against multidrug-resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
